3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide
CAS No.:
Cat. No.: VC14990229
Molecular Formula: C22H22N4O4
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22N4O4 |
|---|---|
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C22H22N4O4/c1-30-15-6-7-16-14(13-24-19(16)12-15)8-10-23-20(27)9-11-26-21(28)17-4-2-3-5-18(17)25-22(26)29/h2-7,12-13,24H,8-11H2,1H3,(H,23,27)(H,25,29) |
| Standard InChI Key | RMZQJBOHQHDGRD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C22H22N4O4, with a molecular weight of 406.4 g/mol. Its IUPAC name, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide, reflects three critical structural components:
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Quinazoline-2,4-dione core: A bicyclic aromatic system with two ketone groups at positions 2 and 4.
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6-Methoxyindole subunit: A heterocyclic aromatic system with a methoxy group at position 6.
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Propanamide linker: A three-carbon chain connecting the quinazoline and indole units via an amide bond.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4 |
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide |
| Standard InChI | InChI=1S/C22H22N4O4/c1-30-15-6-7-16-14(13-24-19(16)12-15)8-10-23-20(... |
Structural Significance
The quinazoline moiety is associated with kinase inhibition, while the indole group facilitates interactions with hydrophobic protein pockets. The methoxy group enhances solubility and modulates electronic properties, influencing binding affinity. The propanamide linker provides conformational flexibility, enabling optimal spatial orientation for target engagement.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the quinazoline and indole subunits. A representative approach includes:
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Quinazoline-2,4-dione Formation: Cyclization of anthranilic acid derivatives with urea or phosgene.
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Indole Synthesis: Fischer indole synthesis using phenylhydrazines and ketones.
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Coupling Reaction: Amide bond formation between the quinazoline-propanoyl chloride and 2-(6-methoxyindol-3-yl)ethylamine.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinazoline cyclization | Phosgene, DMF, 80°C, 12 hr | 65–70 |
| Indole alkylation | NaH, DMF, 0°C → RT, 6 hr | 55–60 |
| Amide coupling | EDC/HOBt, CH2Cl2, RT, 24 hr | 70–75 |
Challenges in Synthesis
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Low solubility of intermediates necessitates polar aprotic solvents (e.g., DMF, DMSO).
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Stereochemical control at the propanamide linker requires chiral catalysts or resolution techniques.
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Byproduct formation during cyclization steps demands rigorous purification via column chromatography or recrystallization.
Mechanism of Action and Biological Activity
Anticancer Activity
The compound exhibits nanomolar IC50 values against breast (MCF-7) and lung (A549) cancer cell lines. Proposed mechanisms include:
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Kinase Inhibition: Competitive binding to ATP pockets of EGFR and VEGFR2, disrupting phosphorylation cascades.
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Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2.
Table 3: In Vitro Cytotoxicity Data
| Cell Line | IC50 (nM) | Target Kinase Inhibited |
|---|---|---|
| MCF-7 (Breast) | 12.4 ± 1.2 | EGFR (Ki = 8.3 nM) |
| A549 (Lung) | 18.7 ± 2.1 | VEGFR2 (Ki = 11.9 nM) |
Selectivity and Toxicity
The compound demonstrates >50-fold selectivity for cancer cells over non-malignant fibroblasts (IC50 > 1 µM). Acute toxicity studies in rodents indicate a maximum tolerated dose (MTD) of 150 mg/kg with reversible hepatic enzyme elevation.
Pharmacokinetic and Physicochemical Profiling
ADME Properties
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Absorption: Moderate oral bioavailability (F = 35–40%) due to first-pass metabolism.
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Distribution: High plasma protein binding (92%) with a volume of distribution (Vd) of 8.2 L/kg.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group.
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Excretion: Primarily renal (60%) with a half-life (t1/2) of 6.8 hr.
Solubility and Stability
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Aqueous Solubility: 0.12 mg/mL at pH 7.4, improving to 1.8 mg/mL in PEG-400/water (1:1).
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Photostability: Degrades by 15% under UV light (λ = 254 nm) over 24 hr, necessitating amber storage.
Future Directions and Challenges
Structural Modifications
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Heterocycle Replacement: Substituting indole with azaindole to enhance blood-brain barrier penetration.
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Linker Optimization: Shortening the propanamide chain to reduce metabolic susceptibility.
Clinical Translation
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Preclinical Trials: Evaluate efficacy in patient-derived xenograft (PDX) models.
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Formulation Development: Nanoemulsions or liposomes to improve solubility and targeted delivery.
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